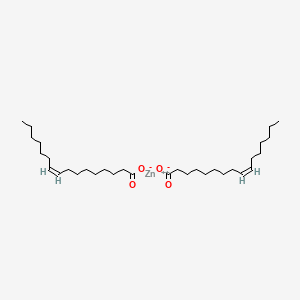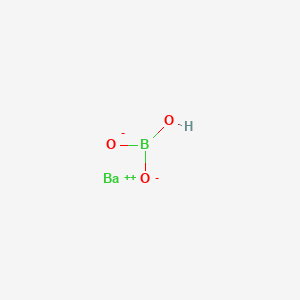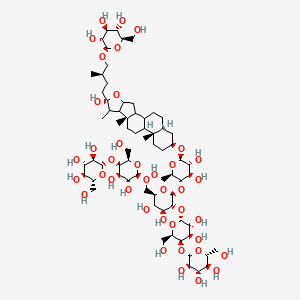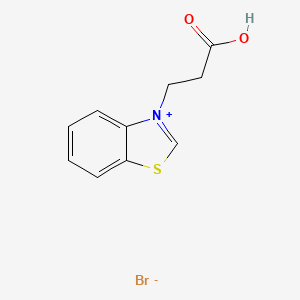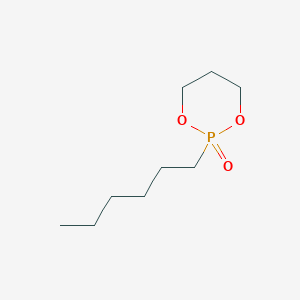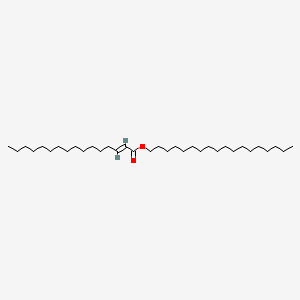
Dipotassium p,p'-sulphonylbis(phenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium p,p’-sulphonylbis(phenolate) is an organic compound with the chemical formula C12H8K2O4S. It is a potassium salt derivative of p,p’-sulphonylbis(phenol), which is known for its applications in various chemical processes and industrial applications. The compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipotassium p,p’-sulphonylbis(phenolate) can be synthesized through the reaction of p,p’-sulphonylbis(phenol) with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the phenol groups are deprotonated by the potassium hydroxide, resulting in the formation of the dipotassium salt.
Industrial Production Methods: In industrial settings, the production of dipotassium p,p’-sulphonylbis(phenolate) involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: Dipotassium p,p’-sulphonylbis(phenolate) can undergo oxidation reactions, where the sulphonyl group can be further oxidized to form sulphone derivatives.
Reduction: The compound can be reduced under specific conditions to yield sulfoxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulphone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted phenolate compounds.
Scientific Research Applications
Dipotassium p,p’-sulphonylbis(phenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulphone and sulfoxide compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of dipotassium p,p’-sulphonylbis(phenolate) involves its ability to interact with various molecular targets. The phenolate groups can form strong interactions with metal ions and other electrophiles, making it a versatile reagent in catalysis and other chemical processes. The sulphonyl group can participate in redox reactions, contributing to its reactivity.
Comparison with Similar Compounds
Dipotassium p,p’-sulphonylbis(phenol): Similar in structure but lacks the phenolate groups.
Dipotassium p,p’-sulphonylbis(phenoxide): Another related compound with similar reactivity.
Dipotassium p,p’-sulphonylbis(phenyl): A derivative with different substituents on the phenyl rings.
Uniqueness: Dipotassium p,p’-sulphonylbis(phenolate) is unique due to its dual phenolate groups, which enhance its reactivity and make it a valuable reagent in various chemical reactions. Its stability and ability to form strong interactions with other molecules set it apart from similar compounds.
Properties
CAS No. |
38980-60-8 |
|---|---|
Molecular Formula |
C12H8K2O4S |
Molecular Weight |
326.45 g/mol |
IUPAC Name |
dipotassium;4-(4-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C12H10O4S.2K/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;;/h1-8,13-14H;;/q;2*+1/p-2 |
InChI Key |
WVROGQAIKKWETI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


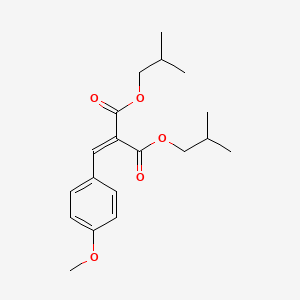
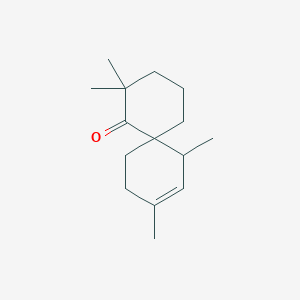
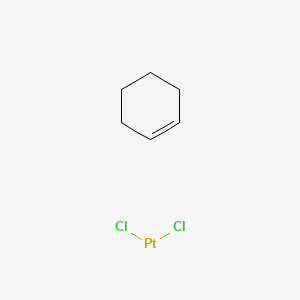

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)

